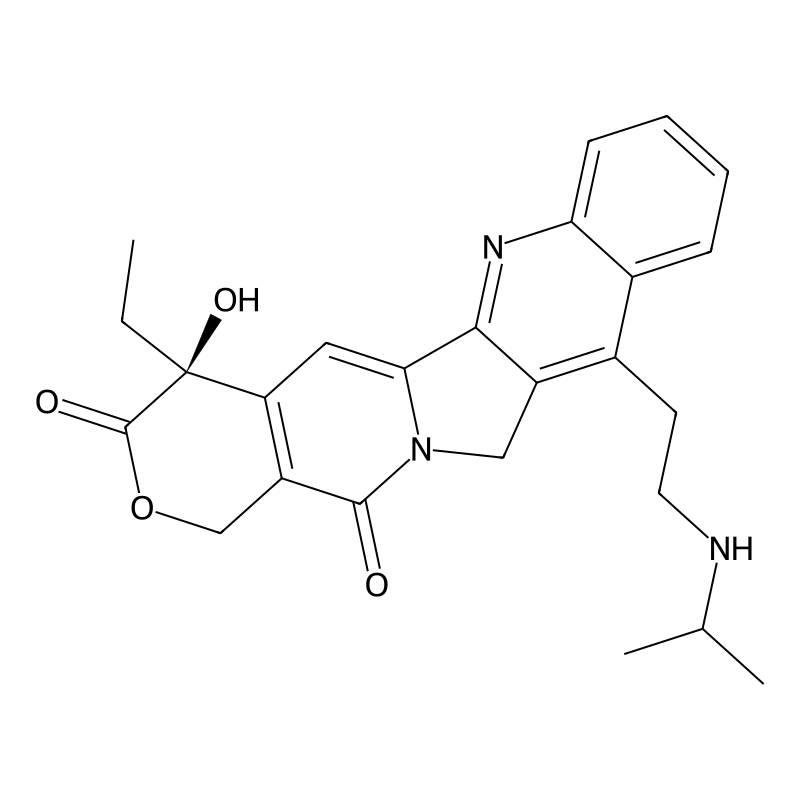

Belotecan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Belotecan mechanism of action topoisomerase I inhibitor

Mechanism of Action

The following diagram illustrates the mechanism by which belotecan induces DNA damage and apoptosis.

Figure 1: this compound mechanism: Topoisomerase I inhibition leads to apoptosis.

In rapidly proliferating cancer cells, this compound specifically targets the DNA replication process [1]. The key steps are:

- Enzyme Targeting: this compound binds to the Topoisomerase I-DNA cleavable complex during the DNA relaxation phase [2] [3] [4].

- Re-ligation Blockade: It inhibits the re-ligation of single-stranded DNA breaks normally performed by Topoisomerase I, stabilizing the complex [4] [1].

- Lethal Damage: The stabilized complex collides with the DNA replication fork, converting transient single-strand breaks into irreparable double-strand breaks [2] [4].

- Cell Death: This extensive DNA damage triggers apoptosis in the tumor cell [2] [1].

Key Pharmacological and Clinical Data

The table below summarizes quantitative data on this compound's pharmacokinetics and clinical trial results.

| Parameter | Value / Finding | Context / Details |

|---|---|---|

| pIC₅₀ (Topo I) | 6.56 [4] | Measure of enzyme inhibition potency. |

| Plasma Clearance | 5.78 ± 1.32 L/h [5] | At MTD of 0.5 mg/m²/day. |

| Terminal Half-life | 8.55 ± 2.12 hours [5] | At MTD of 0.5 mg/m²/day. |

| Urinary Excretion | 37.36 ± 5.55% [5] | Fraction excreted in urine. |

| Dose-limiting Toxicity (DLT) | Grade 4 neutropenia with fever [5] | Established in combination with cisplatin. |

| Overall Response Rate (ORR) in SCLC | 76.5% (as single agent in untreated extensive-stage) [5] | Partial response in a Phase I/II study. |

| ORR in Recurrent Ovarian Cancer | 29.6% (vs. 26.1% for topotecan) [6] | No significant difference vs. topotecan in a Phase 2b trial. |

Experimental Protocols for Combination Studies

Research into this compound's synergism with other agents, such as cisplatin, involves specific experimental methodologies.

Growth Inhibition Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic effects of this compound and other drugs on cancer cell lines [3].

- Cell Seeding: Seed exponentially growing cell suspensions onto 96-well microtiter plates.

- Drug Exposure: Incubate cells for 12 hours, then add solutions of this compound, cisplatin, or their combinations at various concentrations.

- MTT Incubation: Following drug exposure, add MTT solution to each well and incubate for 4 hours.

- Solubilization: Centrifuge plates, aspirate the medium, and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

- Absorbance Measurement: Measure absorbance at 564 nm. Calculate the IC₅₀ (concentration that reduces absorbance by 50%) [3].

Analysis of Drug Combination Effects (Isobologram Method)

This method analyzes whether two drugs act in an additive, synergistic (supraadditive), or antagonistic (subadditive) manner [3].

- Dose-Response Curves: Establish dose-response curves for each drug alone.

- Isoeffect Curves: Plot three theoretical isoeffect curves (Mode I, IIA, IIB) representing an "envelope of additivity."

- Experimental Data Point: Determine the experimental IC₅₀ of the drug combination.

- Interpretation:

- Synergism: Data point falls to the left of the additivity envelope.

- Additive Effect: Data point falls within the envelope.

- Subadditive Effect: Data point falls to the right of the envelope [3].

Clinical Applications and Development Status

This compound is approved in South Korea for the treatment of small-cell lung cancer (SCLC) and ovarian cancer [2] [4]. It is a semi-synthetic derivative of camptothecin, developed with a water-solubilizing group at position 7 of the B-ring to improve its pharmaceutical properties [3].

Clinical studies have explored its use both as a single agent and in combination, particularly with platinum-based drugs like cisplatin [5] [2] [6]. The most common dose-limiting toxicity is myelosuppression, specifically neutropenia, while non-hematologic toxicities are generally more favorable compared to some other chemotherapies [5] [2].

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. The Synergism between this compound and Cisplatin in Gastric ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound [en.wikipedia.org]

- 5. A phase I and pharmacologic study of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 6. British Journal of Cancer [nature.com]

Belotecan pharmacokinetics profile and absorption

Mechanism of Action

Belotecan exerts its anticancer effect by targeting DNA topoisomerase I [1] [2] [3]. The diagram below illustrates this mechanism and its cellular consequences.

Fig. 1: this compound induces apoptosis by stabilizing the topoisomerase I-DNA complex and causing irreversible DNA damage [1] [2] [3].

Pharmacokinetic Profile

The pharmacokinetics of this compound vary significantly based on the route of administration and dose.

Key Parameters in Humans (Intravenous Administration) A phase I study of this compound (0.50 mg/m²/d, days 1-4) with cisplatin in small cell lung cancer patients reported the following parameters [4]:

| Parameter | Value (Mean ± SD) |

|---|---|

| Plasma Clearance | 5.78 ± 1.32 L/h |

| Terminal Half-life | 8.55 ± 2.12 hours |

| Urinary Excretion | 37.36 ± 5.55% of dose |

Preclinical PK in a Pig Model (Intraperitoneal Aerosol Administration) A 2024 study evaluated this compound administered via Rotational Intraperitoneal Pressurized Aerosol Chemotherapy (RIPAC) in pigs, showing dose-dependent pharmacokinetics [5]:

| Parameter | Cohort 1 (0.50 mg/m²) | Cohort 2 (1.50 mg/m²) |

|---|---|---|

| Peak Plasma Concentration (Cmax) | 905 ng/mL | 3,700 ng/mL |

| Time to Cmax (Tmax) | 1.42 hours | 1.50 hours |

| Half-life | 3.64 hours | 5.60 hours |

| AUC (0-last) | 2,260 pg·hr/mL | 17,900 pg·hr/mL |

This administration method also resulted in high tissue concentrations in the peritoneum, which were 1.5 to 15.3 times higher than the escalated dose, supporting its potential use for treating peritoneal metastases [5].

Absorption and Transport

This compound has low oral bioavailability, which is largely attributed to the activity of efflux transporters in the intestine [6].

| Transporter | Role in this compound Disposition | Experimental Evidence |

|---|---|---|

| P-glycoprotein (P-gp) | Secretory transport | Inhibition by verapamil and cyclosporine A (CsA) in Caco-2/MDCKII cells [6]. |

| Multidrug Resistance Protein 2 (MRP2) | Biliary excretion and secretory transport | Inhibition by probenecid and bromosulfophthalein; confirmed in rat model and Caco-2 cells [7] [6]. |

| Breast Cancer Resistance Protein (BCRP) | Secretory transport | Inhibition by fumitremorgin C (FTC) in Caco-2/MDCKII cells [6]. |

In rats, the absolute oral bioavailability of this compound was only 11.4%. When administered with cyclosporine A (a transporter inhibitor), bioavailability increased significantly to 61.5%, confirming that these transporters limit its oral absorption [6].

Elimination and Metabolism

This compound is eliminated from the body through multiple pathways.

- Route of Elimination: Data suggests this compound is cleared via hepatic metabolism and biliary excretion, as well as renal excretion [4] [7].

- Biliary Excretion: A study in rats showed that 28.3% of an intravenously administered dose was excreted in the bile. This excretion was significantly reduced to 20.0% when co-administered with probenecid, an MRP2 transporter inhibitor [7].

- Renal Excretion: In human studies, approximately 37% of the administered dose was recovered unchanged in the urine [4].

Experimental Methodologies

Key experimental details from the cited studies provide context for the data.

Protocol for RIPAC in a Pig Model [5]

- Animal Model: Female pigs (~50 kg).

- Dosing: this compound was sprayed at 0.50 mg/m² and 1.5 mg/m² (10% and 30% of hypothetical IV dose).

- Procedure: Aerosolized using a high-pressure injector (130-140 psi) with a rotating nozzle. Capnoperitoneum (12 mmHg) was maintained for 30 minutes post-administration.

- Sample Collection: For PK: Plasma samples collected from before RIPAC to 120 hours after. For tissue concentration: Peritoneal tissues collected from 12 regions 30 minutes after RIPAC.

Protocol for Transporter Studies [6]

- Cell Models: Caco-2 cell monolayers and engineered MDCKII cells overexpressing P-gp, MRP2, or BCRP.

- Transport Studies: Bidirectional transport (apical-to-basolateral and basolateral-to-apical) was measured.

- Inhibitors: Specific inhibitors were used: Verapamil (P-gp), MK-571 (MRP), Bromosulfophthalein (MRP2), Fumitremorgin C (BCRP), and Cyclosporine A (broad inhibitor).

- In Vivo PK: Rats received this compound (5 mg/kg) orally with or without pre-administration of Cyclosporine A (40 mg/kg).

Summary for Researchers

- Mechanism: this compound is a potent topoisomerase I inhibitor that causes irreversible DNA damage [1] [3].

- Administration Route: The novel RIPAC delivery method achieves high local peritoneal concentrations with lower systemic exposure, showing promise for intraperitoneal chemotherapy [5].

- Bioavailability Challenge: Low oral bioavailability is a major limitation, primarily due to efflux by P-gp, MRP2, and BCRP transporters [6].

- Clearance: this compound is eliminated via both renal and hepatic routes, with MRP2 playing a key role in its biliary excretion [4] [7].

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound [en.wikipedia.org]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. A phase I and pharmacologic study of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, toxicities, and tissue concentrations of ... [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of P-glycoprotein, multidrug resistance protein ... [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of probenecid on the biliary excretion of this compound [link.springer.com]

Comprehensive Technical Guide: Belotecan, SN-38, and Irinotecan - Molecular Mechanisms, Pharmacokinetics, and Analytical Methods

Introduction and Chemical Profiles

The camptothecin family represents a cornerstone of topoisomerase I-targeted oncology therapeutics, with irinotecan and its active metabolite SN-38 serving as pivotal agents in the treatment of various solid tumors. Belotecan, a more recently developed camptothecin analog, shares the core mechanistic principle but exhibits distinct pharmacological properties. Understanding the intricate relationships between these compounds is essential for optimizing their therapeutic potential and developing novel derivatives with improved efficacy and reduced toxicity profiles. This technical guide provides a comprehensive analysis of the structural features, mechanism of action, pharmacokinetic properties, and analytical methodologies relevant to these chemotherapeutic agents for researchers and drug development professionals.

The structural evolution from the parent camptothecin compound to its various derivatives has followed a logical trajectory aimed at improving aqueous solubility, enhancing stability of the critical lactone ring, and maintaining potent topoisomerase I inhibition. Irinotecan was developed as a water-soluble prodrug that undergoes enzymatic conversion to the vastly more potent SN-38, representing an early example of targeted prodrug design in oncology. This compound emerged as a distinct chemical entity with modifications that influence its binding characteristics to both primary and secondary molecular targets. The subtle variations in chemical structure between these compounds translate to significant differences in their pharmacological behavior, metabolic fate, and ultimately their clinical application.

Table 1: Comparative Chemical and Pharmacological Profiles of Camptothecin Derivatives

| Parameter | Irinotecan | SN-38 | This compound |

|---|---|---|---|

| Chemical Formula | C₃₃H₃₈N₄O₆ | C₂₂H₂₀N₂O₅ | C₂₄H₂₃ClN₂O₅ |

| Molecular Weight | 586.68 g/mol | 392.41 g/mol | 454.91 g/mol |

| Mechanism | Prodrug | Topo I inhibitor | Topo I inhibitor |

| Potency Relative to Irinotecan | 1x | 100-1000x | Similar to irinotecan |

| Primary Clinical Indications | Colorectal, pancreatic, gastric cancers | Investigational (via prodrug or ADC) | Ovarian cancer, SCLC (approved in South Korea) |

| Solubility | Water-soluble | Poor solubility | Water-soluble |

| Metabolic Activation Required | Yes (to SN-38) | No | No |

Mechanisms of Action and Molecular Interactions

Primary Mechanism: Topoisomerase I Inhibition

The fundamental mechanism shared by all camptothecin derivatives is the inhibition of DNA topoisomerase I (Topo I), a nuclear enzyme essential for DNA replication and transcription. These compounds function as Topo I poisons by stabilizing the covalent complex between the enzyme and DNA, effectively trapping the cleavage complex and converting single-strand breaks into irreversible double-strand breaks when encountered by replication forks. The structural specificity of this interaction is remarkable, with each derivative exhibiting distinct binding affinities and stabilization capacities. SN-38 demonstrates particularly potent inhibition, with studies indicating it is 100 to 1000-fold more cytotoxic than its parent compound irinotecan [1] [2]. This enhanced potency stems from its superior ability to intercalate into the DNA-topoisomerase I complex and prevent religation of the cleaved DNA strand.

The binding interaction between camptothecins and the Topo I-DNA complex involves specific molecular contacts that have been elucidated through structural studies. The compounds intercalate between DNA base pairs at the site of cleavage, with their A and B rings positioned deep within the enzyme-DNA interface. The lactone E-ring is particularly critical for activity, forming essential hydrogen bonds with Topo I residues. The 20(S)-hydroxyl group interacts with the catalytic tyrosine, while the 17-carbonyl oxygen forms a hydrogen bond with an arginine residue. These specific interactions explain why the closed lactone form is essential for activity and why opening of the E-ring ring leads to dramatic loss of potency. The 10-hydroxy group of SN-38 provides additional interaction points that enhance binding affinity compared to unsubstituted camptothecin, accounting for its superior potency [3].

Secondary Mechanisms and Ribosomal Protein Interactions

Emerging research has revealed that camptothecin derivatives exhibit additional biological activities beyond Topo I inhibition. Recent studies demonstrate that topotecan can bind to the ribosomal protein RPL15, inhibiting preribosomal subunit formation and inducing antitumor immune activation through a Topo I-independent mechanism [3]. This binding inhibits the interaction between RPL15 and its partner protein RPL4s, decreasing RPL4 stability and activating an immune response through the secretion of damage-associated molecular patterns (DAMPs). Molecular modeling studies have identified two potential drug-binding sites on RPL15 located around residues Ile135 and Phe129, with SN-38 forming particularly robust complexes at both sites [3].

The structural determinants for ribosomal protein binding show both similarities and differences compared to Topo I binding. The lactone moiety, aromatic system, and 10-hydroxyl group are implicated in both interactions, but their relative contributions vary. Molecular docking analyses reveal that SN-38 can form especially stable complexes with RPL15, with empirical energy of interaction (ΔE) similar to that determined for topotecan binding to the Topo I-DNA complex [3]. Additionally, studies with the ribosomal protein L11, which is sensitive to topoisomerase inhibitors, show that SN-38 can form a much more stable complex at Cys25 compared to topotecan and this compound. These alternative targets may contribute to the overall antitumor activity of camptothecins and their toxicity profiles, potentially offering opportunities for designing modulators specifically targeting ribosomal proteins [3].

The following diagram illustrates the primary metabolic pathways and mechanisms of action shared by these camptothecin derivatives:

Metabolic activation and mechanisms of camptothecin derivatives, highlighting the conversion of irinotecan to SN-38 and its subsequent mechanisms of cytotoxicity.

Pharmacokinetics and Metabolism

Metabolic Pathways and Interconversions

The pharmacokinetic behavior of camptothecin derivatives is characterized by complex metabolic pathways and significant interindividual variability. Irinotecan functions as a prodrug that requires enzymatic activation by carboxylesterases to form SN-38, its active metabolite [4]. This conversion occurs primarily in the liver but also in intestinal mucosa and certain tumors. The hydrolytic activation removes the bipiperidine side chain at the 10-position, yielding SN-38 which possesses dramatically enhanced topoisomerase I inhibitory activity. Once formed, SN-38 undergoes glucuronidation via uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) to form SN-38 glucuronide (SN-38G), which is considered an inactivation pathway [4]. This metabolic route has particular clinical significance due to genetic polymorphisms in UGT1A1 that can profoundly affect drug toxicity.

The enterohepatic circulation of these compounds contributes to their complex pharmacokinetic profiles. Both irinotecan and SN-38 undergo biliary excretion, and SN-38G can be deconjugated back to active SN-38 in the intestine by bacterial β-glucuronidases [5]. This recycling mechanism results in prolonged exposure to the active metabolite but also contributes to the dose-limiting gastrointestinal toxicity, particularly delayed-onset diarrhea. This compound follows somewhat different metabolic pathways, as it does not require activation to exert its antitumor effects. However, it still undergoes hepatic metabolism and biliary excretion, and understanding its specific metabolic fate is crucial for optimal clinical application [3].

Pharmacokinetic Parameters and Variability

The disposition kinetics of irinotecan and SN-38 exhibit substantial interpatient variability, influenced by factors such as age, organ function, genetic polymorphisms, and concomitant medications. Population pharmacokinetic studies have revealed that irinotecan demonstrates triexponential decay with a terminal half-life of approximately 10-12 hours [6]. However, extended sampling has revealed a much longer terminal disposition phase for SN-38 than previously recognized, with detectable concentrations persisting for up to 3 weeks after a single irinotecan infusion [5]. This prolonged exposure has significant clinical implications for both toxicity and efficacy.

Table 2: Comparative Pharmacokinetic Parameters of Camptothecin Derivatives

| Parameter | Irinotecan | SN-38 | This compound |

|---|---|---|---|

| Activation Required | Yes (to SN-38) | No | No |

| Terminal Half-Life | 10-12 hours | ~10.6 hours (initial); prolonged terminal phase up to 3 weeks | Similar to irinotecan |

| Volume of Distribution (Vdss) | ~150 L/m² | Extensive tissue distribution | Extensive tissue distribution |

| Clearance | ~14.3 L/h/m² | Hepatic metabolism and biliary excretion | Hepatic metabolism and biliary excretion |

| Protein Binding | Moderate | Extensive | Moderate to extensive |

| Urinary Excretion | 16.7% of dose | 0.23% of irinotecan dose | Similar to irinotecan |

| Enzymes Involved in Metabolism | Carboxylesterases, CYP3A4 | UGT1A1 | UGT enzymes |

The pharmacokinetic-pharmacodynamic relationships for these compounds are complex but critically important. Research has demonstrated significant correlations between systemic exposure to SN-38 (as measured by AUC) and the degree of hematological toxicity, particularly neutropenia [5] [6]. The prolonged terminal disposition phase of SN-38 appears particularly relevant to its toxicity profile, as concentrations present for weeks after administration remain biologically active. In vitro studies confirm that SN-38 concentrations simulating those observed in patients weeks after irinotecan infusion still produce significant cytotoxicity [5]. This understanding has led to the development of limited-sampling models to estimate prolonged SN-38 exposure using strategically timed blood samples, facilitating therapeutic drug monitoring in clinical practice.

Analytical Methodologies and Experimental Protocols

Bioanalytical Methods for Quantification

The accurate quantification of camptothecin derivatives and their metabolites in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) with fluorescence detection has been widely employed for the simultaneous determination of irinotecan and SN-38 in biological fluids [4] [5]. These methods typically utilize fluorescence detection with excitation at approximately 370-380 nm and emission at 515-565 nm, capitalizing on the native fluorescence of the camptothecin core structure. More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard due to its superior sensitivity and specificity, particularly for quantifying low SN-38 concentrations during the prolonged terminal disposition phase [7].

A representative LC-MS/MS method for simultaneous quantification of irinotecan and SN-38 involves protein precipitation of plasma samples with methanol or acetonitrile containing an internal standard (such as camptothecin or a stable isotopically labeled analog) [7]. Chromatographic separation is typically achieved using reversed-phase columns (C8 or C18) with gradient elution employing water and methanol or acetonitrile, both modified with volatile acids or buffers such as formic acid or ammonium acetate. Mass spectrometric detection employs positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) of specific transitions: m/z 587.3→167.1 for irinotecan and m/z 393.2→349.2 for SN-38. These methods demonstrate linearity across clinically relevant concentration ranges (e.g., 1-5000 ng/mL for irinotecan and 0.1-500 ng/mL for SN-38) with precision and accuracy meeting regulatory requirements for bioanalytical method validation.

Protocol: Spatial Distribution Analysis in Multicellular Tumor Spheroids

The evaluation of drug penetration into tumor tissues is a critical aspect of preclinical development. The following protocol describes a method for quantifying the distribution of irinotecan and SN-38 in different regions of multicellular tumor spheroids (MCTS) using serial trypsinization and nanoflow LC-MS/MS (nLC-MS/MS) [7]:

- MCTS Culture: Culture HCT 116 human colon carcinoma cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 2.5 mM L-glutamine. Prepare MCTS using agarose-coated 96-well plates by seeding 7000 cells per well. Change half the medium every 48 hours after 4 days in culture. Use MCTS with diameter of ~1 mm after 12 days in culture for experiments.

- Drug Treatment: Prepare irinotecan stock solution in nanoPure water (0.5 mg/mL) and dilute in McCoy's 5A medium to final concentration of 20.6 μM (previously determined IC₅₀). Add 200 μL of this solution to MCTS by replacing old medium. Treat MCTS for various time intervals (1, 2, 6, 12, 24, 48, and 72 hours). Include control MCTS treated with drug-free medium.

- Serial Trypsinization: Harvest 20 MCTS per time point and wash three times with ice-cold PBS. Add 0.05% trypsin/EDTA and gently rotate MCTS for 3 minutes at 60 rpm. Add chilled complete medium to inhibit trypsin and collect cell suspension. Repeat trypsinization sequentially to harvest cells from progressively deeper regions. Pool the first three fractions as the outer rim, the next four fractions as the intermediate region, and the eighth fraction as the necrotic core.

- Sample Preparation: Centrifuge cell suspensions at 2000 g for 10 minutes and wash pellets twice with PBS. Weigh trypsinized cells from different regions. Extract small molecules with 500 μL extraction solution (0.01 M HCl:methanol, 2:3, v/v) containing 200 nM camptothecin as internal standard. Vortex, sonicate, and centrifuge at 15,000 g for 15 minutes at 4°C. Transfer supernatants to clean tubes and evaporate to dryness under vacuum. Reconstitute in 100 μL of 20:80 (v/v) methanol:water containing 0.1% acetic acid.

- nLC-MS/MS Analysis: Inject 2 μL onto nLC-MS/MS system. Use reversed-phase separation with gradient elution and tandem mass spectrometry with positive electrospray ionization and MRM. Quantify irinotecan and SN-38 using calibration curves prepared in blank matrix extracts.

This methodology enables spatially resolved quantification of drug penetration and metabolism, revealing that irinotecan shows time-dependent permeability into MCTS with most drug accumulating in the core after 24 hours. SN-38 amounts are approximately 30 times lower than the parent drug and more abundant in the outer rim and intermediate regions where proliferating cells are located [7].

The experimental workflow for this spatial distribution analysis is visualized below:

Experimental workflow for spatial distribution analysis of camptothecin derivatives in multicellular tumor spheroids using serial trypsinization and nLC-MS/MS.

Toxicity Profiles and Management Strategies

The toxicity patterns observed with camptothecin derivatives reflect their shared mechanism of action while exhibiting distinct characteristics based on their specific pharmacological properties. The dose-limiting toxicities for irinotecan include myelosuppression (particularly neutropenia) and gastrointestinal toxicity (especially delayed-onset diarrhea) [1]. These adverse effects are primarily mediated by SN-38, with the gastrointestinal toxicity exacerbated by enterohepatic recycling and bacterial deconjugation of SN-38G in the intestine. Recent metabolomic studies have provided insights into the biochemical pathways underlying SN-38's organ-specific toxicity, revealing significant disturbances in purine, pyrimidine, amino acid, and glyceric acid metabolism across multiple organs [8].

The management of toxicity has evolved significantly with improved understanding of the pharmacological basis of adverse effects. For irinotecan, the identification of UGT1A1 polymorphisms associated with reduced glucuronidation capacity has enabled pretreatment identification of patients at increased risk for severe toxicity [1]. Prophylactic regimens including antidiarrheals and growth factor support have improved the therapeutic index of these agents. For this compound, the toxicity profile appears generally similar to other camptothecins, though with some distinct characteristics possibly related to its specific chemical structure and metabolic pathway. The development of novel formulations, such as liposomal SN-38 (LE-SN-38) and antibody-drug conjugates like sacituzumab govitecan, represents a strategic approach to improving the therapeutic index by enhancing tumor-specific delivery while minimizing systemic exposure [9] [10].

Conclusion and Future Perspectives

The camptothecin derivatives irinotecan, SN-38, and this compound represent an important class of oncology therapeutics with a well-established mechanism of action centered on topoisomerase I inhibition. The comprehensive understanding of their metabolic activation, pharmacokinetic behavior, and toxicity profiles has enabled optimized clinical application and the development of strategies to mitigate adverse effects. Recent research revealing their interactions with alternative targets such as ribosomal proteins opens new avenues for understanding their full therapeutic potential and mechanisms of antitumor activity.

References

- 1. SN-38 [en.wikipedia.org]

- 2. Preclinical evaluation of CPT-11 and its active metabolite ... [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of Camptothecin Anticancer Drugs with ... [pmc.ncbi.nlm.nih.gov]

- 4. and its active Irinotecan , metabolite - SN : review of bioanalytical... 38 [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacokinetics-pharmacodynamics: the clinical relevance... Irinotecan [nature.com]

- 6. Population pharmacokinetics and pharmacodynamics of ... [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Determination of Irinotecan and the Metabolite - SN by... 38 [link.springer.com]

- 8. Comprehensive metabolomics study identifies SN-38 ... [nature.com]

- 9. SN-38: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 10. This compound - an overview [sciencedirect.com]

Belotecan camptothecin analogue discovery and development

Mechanism of Action & Signaling Pathway

The following diagram illustrates the mechanism by which Belotecan induces tumor cell apoptosis.

Clinical Efficacy & Safety Data

Clinical studies have established the efficacy of this compound in recurrent ovarian cancer and small-cell lung cancer (SCLC), with research often comparing it to topotecan.

| Parameter | This compound | Topotecan | Clinical Context |

|---|---|---|---|

| Overall Response Rate (ORR) | 29.6% [1] - 33% [2] | 21% [2] - 26.1% [1] | Recurrent Ovarian Cancer & Sensitive-relapsed SCLC |

| Overall Survival (OS) - Median | 13.2 months [2] - 39.7 months [1] | 8.2 months [2] - 26.6 months [1] | Per-protocol population in recurrent ovarian cancer showed significant OS benefit for this compound [1]. |

| Primary Grade 3/4 Toxicity | Neutropenia (54%), Thrombocytopenia (38%), Anemia (32%) [3] | Similar hematologic toxicity profile [1] [2] | Myelosuppression is the dose-limiting toxicity for both drugs. |

Recent Developments & Experimental Protocols

Recent research focuses on novel formulations and combination therapies to enhance this compound's efficacy and reduce systemic toxicity.

- Novel Administration Route: A 2024 preclinical study in pigs investigated Rotational Intraperitoneal Pressurized Aerosol Chemotherapy (RIPAC) with this compound [4]. This localized delivery method achieved high tissue concentrations in the peritoneum with lower systemic exposure, suggesting a promising strategy for treating ovarian cancer with peritoneal metastasis and potentially improving the therapeutic index [4].

- Combination Therapy: An early-phase clinical trial established a regimen of this compound (0.5 mg/m² on days 1-4) combined with Cisplatin (60 mg/m² on day 1) every 3 weeks for previously untreated extensive-stage SCLC. This combination showed a 76.5% partial response rate, with dose-limiting toxicity being febrile neutropenia [5].

Research Outlook

Current evidence positions this compound as a viable alternative to topotecan, particularly showing promise in specific subgroups. Future work is likely to focus on:

- Confirmatory Phase 3 Trials: Further large-scale studies are warranted to confirm survival benefits over topotecan [2].

- Novel Formulations and Delivery Systems: Research into localized delivery, such as the RIPAC system, aims to enhance efficacy while mitigating systemic toxicities [4].

- Exploration of Novel Analogues: Ongoing research into camptothecin derivatives, such as spin-labeled compounds modified at the C-20 position, seeks to overcome multidrug resistance and improve cytotoxicity profiles [6].

References

- 1. A multicentre, randomised, open-label, parallel-group Phase ... [pmc.ncbi.nlm.nih.gov]

- 2. A randomised phase 2b study comparing the efficacy and ... [nature.com]

- 3. Small Cell Lung Cancer Efficacy and Toxicity of this compound ... [sciencedirect.com]

- 4. Pharmacokinetics, toxicities, and tissue concentrations of ... [pmc.ncbi.nlm.nih.gov]

- 5. A phase I and pharmacologic study of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel spin-labeled camptothecin ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action: From Topoisomerase Inhibition to Apoptosis

Belotecan binds to and inhibits the enzyme topoisomerase I (Top1) [1] [2] [3]. During DNA replication, Top1 creates transient single-strand breaks to relieve torsional stress. This compound stabilizes the transient "cleavable complex" between Top1 and DNA, preventing the religation of these single-strand breaks [1] [3]. When the replication machinery encounters these stabilized complexes, they are converted into lethal double-stranded DNA breaks, disrupting DNA replication and triggering programmed cell death, or apoptosis [1].

The diagram below illustrates this sequential mechanism of action.

Quantitative Biological Data and Pharmacokinetics

The potency of this compound has been quantified across various experimental models, from in vitro cell assays to in vivo pharmacokinetic studies.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound in Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC₅₀ Value (after 72h exposure) |

|---|---|---|

| YD-38 | Oral Squamous Cell Carcinoma | 0.05 μg/mL |

| YD-9 | Oral Squamous Cell Carcinoma | 0.18 μg/mL |

| YD-8 | Oral Squamous Cell Carcinoma | 2.4 μg/mL |

| LN229 | Glioma | 9.07 nM |

| U251 MG | Glioma | 14.57 nM |

| U343 MG | Glioma | 29.13 nM |

| U87 MG | Glioma | 84.66 nM |

Table 2: Pharmacokinetic Parameters of this compound in a Pig RIPAC Model [4]

| Parameter | Cohort 1 (0.5 mg/m²) | Cohort 2 (1.5 mg/m²) |

|---|---|---|

| Cₘₐₓ (Peak Plasma Concentration) | 905 ng/mL | 3,700 ng/mL |

| Tₘₐₓ (Time to Cₘₐₓ) | 1.42 hours | 1.50 hours |

| Half-life | 3.64 hours | 5.60 hours |

| AUC (Area Under the Curve) | 2,260 pg·hr/mL | 17,900 pg·hr/mL |

| Tissue Concentration | 1.5 to 15.3 ng/mg | Higher in parietal vs. visceral peritoneum |

Experimental Protocols for Key Assays

For researchers aiming to validate this compound's activity, detailed methodologies from the literature are provided below.

In Vitro Cell Viability and Apoptosis Assay [1]

- Cell Lines: Can use oral squamous cell carcinoma (e.g., YD-8, YD-9, YD-38) or glioma (e.g., LN229, U87 MG) cell lines.

- Treatment: Expose cells to a concentration gradient of this compound (e.g., 0.01 to 10 μg/mL) for 24, 48, and 72 hours. Use a medium-only group as a control.

- Viability Measurement: Use the MTS assay. MTS is a tetrazolium compound that is reduced by metabolically active cells into a colored formazan product, which can be quantified by absorbance to determine the percentage of viable cells.

- Apoptosis Detection: Analyze cells after this compound exposure using flow cytometry with Annexin V/propidium iodide (PI) staining or a terminal deoxynucleotide transferase dUTP nick end labeling (TUNEL) assay to detect DNA fragmentation.

- Cell Cycle Analysis: Use flow cytometry to measure DNA content (e.g., with PI staining) to determine the proportion of cells in different cell cycle phases (e.g., G2/M arrest).

In Vivo Efficacy Study in a Glioma Model [1]

- Animal Model: Establish subcutaneous or intracerebral U87MG human glioma xenografts in nude mice.

- Dosing Regimen: Administer this compound intraperitoneally. One documented protocol uses 40 mg/kg or 60 mg/kg, repeated once every 4 days for a total of four doses. Include a control group injected with saline only.

- Efficacy Endpoint: Measure tumor volume histologically at the end of the study and compare it to the control group.

- Apoptosis Validation: Excise tumors and detect apoptosis ex vivo using the TUNEL assay or immunofluorescence staining for cleaved caspase-3.

Clinical and Research Context

- Clinical Status: this compound hydrochloride (marketed as Camtobell) is approved in South Korea for the treatment of small-cell lung cancer and ovarian cancer [3].

- Role in ADC Development: While this compound itself is used as a small-molecule chemotherapeutic, it belongs to the camptothecin family, whose members are increasingly important as payloads in Antibody-Drug Conjugates (ADCs) [5]. The success of other camptothecin-based ADCs like trastuzumab deruxtecan (DXd payload) and sacituzumab govitecan (SN-38 payload) has highlighted the value of topoisomerase I inhibitors in targeted cancer therapy [5] [6]. Novel camptothecin payloads are being designed to optimize properties like potency, hydrophilicity, and bystander killing effect for ADC applications [5].

The provided data and protocols offer a foundation for further research into this compound. Its well-defined mechanism and quantitative activity profile continue to make it a compound of interest in oncology drug development.

References

- 1. Hydrochloride (CKD602)... This compound [peptidedb.com]

- 2. : Uses, Interactions, this compound | DrugBank Online Mechanism of Action [go.drugbank.com]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. Pharmacokinetics, toxicities, and tissue concentrations of ... [pmc.ncbi.nlm.nih.gov]

- 5. Design and Evaluation of ZD06519, a Novel Camptothecin ... [pmc.ncbi.nlm.nih.gov]

- 6. Payload diversification: a key step in the development of antibody–drug... [jhoonline.biomedcentral.com]

Belotecan pharmacology and toxicology profile

Core Pharmacology of Belotecan

This compound is a synthetic, water-soluble derivative of camptothecin that functions as a potent inhibitor of DNA topoisomerase I (Topo I) [1] [2].

- Mechanism of Action: The drug exerts its cytotoxic effect by specifically targeting the Topo I-DNA complex. During DNA replication, Topo I creates transient single-strand breaks to relieve torsional stress. This compound binds to and stabilizes this Topo I-DNA cleavable complex, preventing the religation of the DNA strand [3] [2]. This stabilization leads to the accumulation of single-strand breaks, which collide with the DNA replication machinery to cause lethal double-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells [1] [2].

- Pharmacokinetics Profile: Key pharmacokinetic parameters from a phase I study are summarized in the table below.

| Parameter | Value (Mean ± SD) | Conditions |

|---|---|---|

| Plasma Clearance | 5.78 ± 1.32 L/h | This compound 0.50 mg/m²/d, days 1-4, combined with Cisplatin [4] |

| Terminal Half-life | 8.55 ± 2.12 h | This compound 0.50 mg/m²/d, days 1-4, combined with Cisplatin [4] |

| Urinary Excretion | 37.36 ± 5.55% of dose | This compound 0.50 mg/m²/d, days 1-4, combined with Cisplatin [4] |

The diagram below illustrates the core mechanism of action of this compound leading to apoptosis.

This compound induces apoptosis by stabilizing topoisomerase I-DNA complexes and causing DNA damage.

Toxicology and Adverse Event Profile

The toxicity profile of this compound is characterized primarily by hematological toxicities, which are consistent with other camptothecin derivatives [4] [1].

- Dose-Limiting Toxicity (DLT): In a phase I study combining this compound with Cisplatin, the DLT was identified as grade 4 neutropenia with fever [4].

- Hematological Toxicity: Myelosuppression, particularly neutropenia, is the most common and significant adverse effect. In clinical studies, grade 3 or 4 neutropenia occurred in over 70% of patients treated with this compound as a single agent [1].

- Non-Hematological Toxicity: The non-hematologic toxicity profile is generally more favorable. Compared to irinotecan, this compound demonstrates a lower incidence of severe diarrhea, which is a common dose-limiting toxicity for other drugs in its class [3].

The table below summarizes the prevalent toxicities observed in a phase I combination study.

| Toxicity Type | Prevalent Manifestation | Grade & Incidence (from clinical studies) |

|---|---|---|

| Hematological | Neutropenia | Dose-Limiting Toxicity (Grade 4 with fever) [4] |

| Hematological | Myelosuppression | Very common; >70% Grade 3/4 neutropenia as single agent [1] |

| Non-Hematological | Gastrointestinal disturbances | Manageable with supportive care [2] |

Clinical Efficacy and Combination Therapy

This compound has demonstrated clinical activity, particularly in small-cell lung cancer (SCLC) and ovarian cancer, and is approved for these indications in South Korea [1].

- Single-Agent Activity: In a phase II trial involving previously untreated extensive-stage SCLC patients, this compound achieved an overall response rate (ORR) of 54% as a single agent [1].

- Synergistic Combination with Cisplatin: The combination of this compound and Cisplatin has been a focus of clinical research. A phase I study established the Maximum Tolerated Dose (MTD) of this compound as 0.50 mg/m²/d on days 1-4 in combination with 60 mg/m² Cisplatin on day 1, repeated every 3 weeks [4]. This regimen showed a high partial response rate of 76.5% (13 of 17 patients) in extensive-stage SCLC [4].

- Mechanism of Synergism: In vitro studies on gastric cancer cell lines suggest the synergism may be due to this compound modulating the repair of Cisplatin-induced DNA adducts, leading to increased DNA interstrand cross-links (ICLs), and Cisplatin enhancing the Topo I inhibitory effect of this compound [3].

Experimental Protocols for Key Assays

The following methodologies are central to the in vitro evaluation of this compound's efficacy and interaction effects.

Growth Inhibition Assay (MTT Assay)

- Purpose: To evaluate the growth inhibitory effect (cytotoxicity) of this compound, alone and in combination with other agents.

- Protocol:

- Seed exponentially growing cell suspensions (e.g., 50 µL aliquots at 1×10⁶ cells/mL) into 96-well microtiter plates.

- Incubate for 12 hours to allow cell adherence and recovery.

- Add 150 µL aliquots of this compound solutions at various concentrations.

- Following drug exposure, add 50 µL of MTT solution (2 mg/ml in DPBS) to each well.

- Incubate plates at 37°C for 4 hours to allow formazan crystal formation.

- Centrifuge plates and aspirate the medium completely.

- Dissolve the formazan crystals by adding 200 µL of DMSO to each well.

- Measure the absorbance at 564 nm using a microplate reader. The IC₅₀ (concentration that causes 50% growth inhibition) is calculated from the absorbance data [3].

Analysis of Drug Combination Effects (Isobologram Method)

- Purpose: To determine whether the interaction between this compound and a second drug (e.g., Cisplatin) is additive, synergistic (supraadditive), or antagonistic (subadditive).

- Protocol:

- Establish dose-response curves for each drug individually.

- Based on the single-agent curves, draw three isoeffect curves (Mode I, IIA, and IIB) which together create an "envelope of additivity."

- Treat cells with combinations of graded doses of both drugs.

- Determine the experimental IC₅₀ of the combination.

- Plot the combination data point on the isobologram. If the point falls to the left of the additivity envelope, the interaction is synergistic; if within, additive; if to the right, subadditive [3].

Research Gaps and Future Directions

The search results indicate that while this compound's core profile is well-established, its research landscape has evolved. Recent studies (2023-2025) focus more on novel camptothecin derivatives and advanced drug formats, such as antibody-drug conjugates (ADCs) like Sacituzumab Govitecan, which uses SN-38 (an active metabolite of irinotecan) as its payload [5] [6]. This suggests a research pivot towards improving targeting and reducing systemic toxicity.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. The Synergism between this compound and Cisplatin in Gastric ... [pmc.ncbi.nlm.nih.gov]

- 4. A phase I and pharmacologic study of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - an overview [sciencedirect.com]

- 6. Interaction of Camptothecin Anticancer Drugs with ... [pmc.ncbi.nlm.nih.gov]

Belotecan semi-synthetic camptothecin origin

Chemical Origin and Key Characteristics

Belotecan (C₂₅H₂₇N₃O₄) is a semi-synthetic analog of the natural plant alkaloid camptothecin (CPT), which was originally isolated from the Chinese tree Camptotheca acuminata [1] [2]. Its development aimed to overcome the poor water solubility and unpredictable toxicity of the original CPT compound [1] [2].

The key structural modification in this compound is the introduction of a water-solubilizing group at position 7 of the B-ring of the camptothecin core structure, specifically a 2-(N-isopropylamino)ethyl side chain [3] [4] [5]. This modification is distinct from other CPT analogs like topotecan and is critical for its pharmacological profile [6].

- IUPAC Name: (4S)-4-Ethyl-4-hydroxy-11-[2-(isopropylamino)ethyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione [5]

- Molecular Formula: C₂₅H₂₇N₃O₄ [5]

- Molar Mass: 433.508 g·mol⁻¹ [5]

- Trade Name: Camtobell [5]

- Marketing Approval: Approved in South Korea since 2003 [5].

Mechanism of Action

This compound exerts its cytotoxic effect by targeting DNA topoisomerase I (Top1), an essential enzyme that relieves torsional stress in DNA during replication and transcription [3] [5].

- Step 1: Top1 creates a transient single-strand break in the DNA backbone and forms a covalent complex with the DNA (the "cleavable complex").

- Step 2: this compound specifically binds to and stabilizes this Top1-DNA complex, preventing the religation of the DNA strand [3] [5].

- Step 3: The advancing DNA replication fork collides with this stable ternary complex. This collision converts the transient, single-strand break into an irreversible double-strand break [1] [3].

- Step 4: The accumulation of double-strand breaks triggers apoptosis (programmed cell death) in the rapidly dividing tumor cells [3] [5].

The following diagram illustrates this mechanism and the subsequent DNA damage response pathway that can be targeted in combination therapies [6]:

This compound mechanism and DNA damage response. ATR inhibition can block repair, forcing apoptosis.

Clinical Profile and Trial Data

This compound has been investigated in clinical trials, primarily in East Asia, for various solid tumors. The table below summarizes key efficacy and safety data:

| Clinical Aspect | Details |

|---|---|

| Approved Indications | Small-cell lung cancer (SCLC) and ovarian cancer (in South Korea) [3] [5]. |

| Efficacy in SCLC | Single-agent ORR of 54% in untreated extensive-stage SCLC. Combination with cisplatin showed ORR of >70% in phase II studies [3]. |

| Efficacy in Ovarian Cancer | In a Phase 2b trial vs. topotecan, ORR was 29.6% (vs. 26.1%). This compound showed significantly improved OS in a subgroup analysis (39.7 vs. 26.6 months) [7]. |

| Common Toxicities | Myelosuppression is dose-limiting. Grade 3/4 neutropenia occurred in >70% of patients in one SCLC study. Gastrotoxicities (e.g., diarrhea) are less severe than with irinotecan [3] [7] [4]. |

| Dosage Form | 2 mg vials for intravenous injection [5]. |

Synergistic Combination Strategies

Research indicates that this compound's efficacy can be enhanced through rational drug combinations:

With Platinum Agents (Cisplatin/Carboplatin): Demonstrated synergistic growth inhibition in gastric cancer cell lines. The mechanism involves increased formation of DNA interstrand cross-links by cisplatin and enhanced Top1 inhibition by this compound [4]. A clinical trial of this compound with carboplatin in recurrent ovarian cancer showed an ORR of 57.1% [2].

With ATR Inhibitors (e.g., AZD6738): In preclinical models of chemotherapy-resistant ovarian cancer, this combination showed strong synergism [6]. This compound causes DNA damage and activates the ATR-Chk1 DNA repair pathway. AZD6738 inhibits this pathway, preventing repair and forcing cancer cells with excessive DNA damage into apoptosis [6].

Semi-Synthetic Route

A 2025 publication described a novel semi-synthetic route for this compound. This improved process utilizes a Minisci reaction to construct a key intermediate, followed by hydroxyl elimination and isopropylamine addition. This three-step process achieved this compound with a total yield of 16.31% and 99% purity [8]. The Minisci reaction is a radical-based method for heteroaromatic alkylation that can offer efficient and selective pathways for complex molecule synthesis.

Research Implications

For researchers, this compound represents a compelling candidate due to:

- Novel Synthesis: Recent advances in semi-synthesis (e.g., Minisci reaction) offer more efficient production routes [8].

- Combination Potential: Strong preclinical rationale for synergy with DNA-damaging agents and targeted therapies like ATR inhibitors provides clear paths for clinical development [4] [6].

- Distinct Profile: Its specific structure and properties may help overcome certain resistance mechanisms (e.g., different from topotecan) and reduce specific toxicities like severe diarrhea [4].

References

- 1. Camptothecin (CPT) and its derivatives are known to target ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound – Knowledge and References [taylorandfrancis.com]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. The Synergism between this compound and Cisplatin in Gastric ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound [en.wikipedia.org]

- 6. Synergism of AZD6738, an ATR Inhibitor, in Combination ... [mdpi.com]

- 7. A multicentre, randomised, open-label, parallel-group Phase ... [pmc.ncbi.nlm.nih.gov]

- 8. A New Semi-synthesis Route of this compound - SIOC Journals [sioc-journal.cn]

Belotecan cisplatin combination therapy protocol

Clinical Efficacy Data

The table below summarizes the key efficacy outcomes from phase II studies of the belotecan and cisplatin combination in different cancer types.

| Cancer Type | Study Phase | Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

|---|---|---|---|---|---|

| Extensive-Stage SCLC [1] [2] | Phase II | 35-42 | 71.4% - 73.8% | 5.7 - 6.8 months | 10.2 - 11.2 months |

| Recurrent Ovarian Cancer [3] | Phase II | 34 | 47.1% | 6 months | Not Reached |

Detailed Treatment Protocol

This section outlines the standard administration protocol for this compound and cisplatin combination therapy, derived from clinical trials.

- Regimen Schedule: The treatment is administered in 21-day cycles [1] [2].

- This compound: 0.5 mg/m² administered by intravenous (IV) infusion over 30 minutes on Days 1 through 4 of each cycle [1] [2].

- Cisplatin: 60 mg/m² administered by IV infusion on Day 1 of each cycle [1] [2].

- Treatment Duration: Treatment is typically continued for a maximum of 6 cycles, or until disease progression or unacceptable toxicity occurs [1].

Premedication and Supportive Care

- Hydration: Standard pre- and post-hydration is mandatory before cisplatin administration to mitigate nephrotoxicity.

- Antiemetics: Administer effective antiemetic prophylaxis (e.g., 5-HT3 receptor antagonists) before chemotherapy, given the high emetogenic potential of cisplatin.

Toxicity and Dose Management

The primary toxicity of this combination is hematological, requiring careful monitoring and management.

- Hematologic Toxicity: The most common Grade 3/4 adverse events are neutropenia (68.6%), thrombocytopenia (28.6%), and anemia (20.0%) [1].

- Non-Hematologic Toxicity: Non-hematologic toxicities are generally less severe. Grade 3 fatigue has been reported in approximately 8.6% of patients [1].

- Dose Intensity & Modifications: In clinical trials, the relative dose intensity was approximately 70% for this compound and 83% for cisplatin, indicating that dose delays or reductions are frequently necessary [1]. Dose adjustments should be based on blood counts at the time of each cycle, following institutional guidelines for management of myelosuppression.

Mechanism of Action and Synergism

The therapeutic success of this combination is rooted in the synergistic interaction between the two drugs at the molecular level.

- This compound is a synthetic camptothecin analogue that acts as a potent inhibitor of topoisomerase I (Topo-I) [4]. It stabilizes the Topo-I-DNA complex, preventing the re-ligation of single-strand DNA breaks. When the replication fork collides with these complexes, it results in lethal double-strand DNA breaks, triggering apoptosis (programmed cell death) [4] [5].

- Cisplatin is a platinum-based compound that forms covalent DNA adducts and interstrand cross-links, which distort the DNA helix and block replication and transcription.

The synergism occurs because this compound inhibits the repair of cisplatin-induced DNA damage. Furthermore, cisplatin-induced DNA adducts can enhance the inhibition of Topo-I by this compound, creating a cycle of enhanced DNA damage that is particularly lethal to rapidly dividing cancer cells [6]. The following diagram illustrates this synergistic mechanism.

Clinical Workflow and Decision Pathway

For clinicians considering this regimen, the following workflow outlines the key decision points from patient selection through treatment management.

Conclusion

The this compound and cisplatin combination is a validated and effective regimen for treating ED-SCLC and recurrent ovarian cancer. Its application leverages a well-understood synergistic mechanism to achieve notable response rates. Successful implementation requires strict adherence to the administration schedule and proactive management of hematologic toxicities.

References

- 1. Phase II study of combined and this compound as first-line... cisplatin [pubmed.ncbi.nlm.nih.gov]

- 2. Phase II study of camtobell inj. (this compound) in combination ... [sciencedirect.com]

- 3. Efficacy and toxicity of this compound with and without cisplatin ... [yonsei.elsevierpure.com]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. Camptothecin (CPT) and its derivatives are known to target ... [pmc.ncbi.nlm.nih.gov]

- 6. The Synergism between this compound and Cisplatin in Gastric Cancer [e-crt.org]

Belotecan in Small-Cell Lung Cancer: Application Notes and Clinical Protocols

Introduction and Mechanism of Action

Belotecan (Camtobell, CKD-602) is a novel, water-soluble camptothecin analogue that functions as a potent inhibitor of DNA topoisomerase I [1] [2]. Its mechanism of action involves binding to and stabilizing the topoisomerase I-DNA complex, which prevents the religation of single-strand DNA breaks. This stabilization traps the enzyme, leading to the accumulation of DNA breaks during replication. When the replication machinery encounters these stabilized complexes, it results in lethal double-stranded DNA breaks, triggering DNA damage response pathways and ultimately inducing apoptosis in rapidly dividing cancer cells [3] [2] [4]. Preclinical models indicated that this compound possesses greater anti-tumor efficacy and wider therapeutic margins than topotecan, justifying its clinical development for Small-Cell Lung Cancer (SCLC) [5].

Clinical Efficacy Data

The efficacy of this compound as a second-line treatment for sensitive-relapsed SCLC has been evaluated in multiple clinical studies, including a randomized Phase 2b trial comparing it directly with topotecan.

Key Efficacy Outcomes from Phase 2b Trial

A pivotal Phase 2b, multicentre, randomized, open-label study compared this compound (0.5 mg/m²) head-to-head with topotecan (1.5 mg/m²), both administered intravenously for 5 consecutive days every 3 weeks, in 164 patients with sensitive-relapsed SCLC [5].

Table 1: Primary and Secondary Efficacy Endpoints from Phase 2b Trial [5]

| Endpoint | This compound (n=82) | Topotecan (n=82) | P-value |

|---|---|---|---|

| Objective Response Rate (ORR) | 33% | 21% | p = 0.09 |

| Disease Control Rate (DCR) | 85% | 70% | p = 0.030 |

| Median Progression-Free Survival (PFS) | Not Significantly Different | Not Significantly Different | N.S. |

| Median Overall Survival (OS) | 13.2 months | 8.2 months | HR = 0.69 (95% CI: 0.48–0.99) |

This trial was designed with a non-inferiority statistical plan for ORR. Although the primary endpoint of ORR did not meet statistical significance, this compound demonstrated a strong trend toward superiority and achieved a significantly superior Disease Control Rate and Overall Survival [5].

Efficacy in Specific Subgroups and Other Studies

The survival benefit of this compound was particularly pronounced in certain patient subgroups, including those aged <65 years, with extensive-stage disease, a time to relapse of 3–6 months, or an ECOG performance status of 1 or 2 [5].

Furthermore, a Phase II trial demonstrated that this compound retained modest activity in patients who had relapsed after first-line irinotecan-containing chemotherapy, achieving an ORR of 22% and a median OS of 13.1 months [6] [7]. A single-center retrospective study also concluded that this compound's efficacy was comparable to topotecan, while offering a better safety profile [8].

Detailed Treatment Protocol

Recommended Dosage and Administration

Table 2: this compound Monotherapy Treatment Protocol for Sensitive-Relapsed SCLC

| Parameter | Specification |

|---|---|

| Approved Indication | Sensitive-relapsed Small-Cell Lung Cancer (SCLC) [5] [1] |

| Dosage | 0.5 mg/m² body surface area [5] |

| Route of Administration | Intravenous (IV) infusion over 30 minutes [5] |

| Dosing Schedule | Once daily for 5 consecutive days [5] |

| Treatment Cycle | Repeated every 21 days (3-week cycle) [5] |

| Planned Treatment Duration | Up to 6 cycles, or until disease progression or unacceptable toxicity [5] |

Dose Modification and Toxicity Management

Treatment requires careful monitoring of hematological parameters. The following guidelines for treatment modification are based on the Phase 2b trial protocol [5]:

- Treatment Suspension (Max 2 weeks): Required for:

- Absolute Neutrophil Count (ANC) < 1500/μL

- Platelet count < 100,000/μL

- Febrile neutropenia

- Non-hematological Grade 3/4 Adverse Events (excluding alopecia, anorexia, nausea, vomiting)

- Dose Reduction: If re-evaluation after suspension shows:

- ANC between 1000–1500/μL

- Platelet count between 75,000–100,000/μL

- Amelioration of febrile neutropenia

- Non-hematological Grade 3/4 AE decreased to Grade 1/2

- Daily dose should be reduced by 0.1 mg/m² for this compound.

- Treatment Discontinuation: Required for:

- ANC < 1000/μL or Platelet < 75,000/μL

- Persistent febrile neutropenia

- Persistent Grade 3/4 non-hematological AE

Safety and Tolerability Profile

The toxicity profile of this compound is consistent with other topoisomerase I inhibitors, with myelosuppression being the most common and dose-limiting toxicity [5] [1] [6].

Table 3: Comparative Incidence of Key Adverse Events Between this compound and Topotecan

| Adverse Event | This compound | Topotecan | Remarks and Citations |

|---|---|---|---|

| Any Grade Neutropenia | Very High ( >70% in some studies) | Very High | Most common dose-limiting toxicity [1] [6] |

| Grade 3/4 Neutropenia | 93% (in a specific phase II cohort) | Comparable | Meticulous hematological monitoring is essential [6] |

| Thrombocytopenia | 42% of cycles | 61.5% of cycles | Significantly lower with this compound (p=0.007) [8] |

| Grade 4/5 Lung Infection | 3.2% | 10.8% | Significantly lower with this compound (p=0.003) [8] |

| Increased Liver Enzymes (Gr 4/5) | 0.5% | 4.6% | Significantly lower with this compound (p=0.023) [8] |

A significant finding from comparative studies is that a higher percentage of patients in the this compound group (53%) completed all six planned treatment cycles compared to the topotecan group (35%), suggesting better overall tolerability (p=0.022) [5].

Mechanism and Pathway Visualization

The anticancer activity of this compound is primarily mediated through its inhibition of topoisomerase I. The sequence of molecular events is outlined below.

Diagram 1: Mechanism of action of this compound inducing cancer cell death. Beyond this primary mechanism, recent research suggests that camptothecins like this compound may also have secondary targets, such as ribosomal proteins (e.g., RPL15), which might contribute to an antitumor immune response through a topoisomerase I-independent pathway [4].

Conclusion and Future Directions

This compound has established itself as an effective second-line therapeutic option for sensitive-relapsed SCLC. Clinical evidence confirms that its efficacy is at least non-inferior, and potentially superior in overall survival, to topotecan, the current standard of care. Its manageable safety profile, particularly regarding lower rates of severe thrombocytopenia and lung infections, may offer clinical advantages [5] [8].

The compelling efficacy and safety data from Phase 2 trials warrant further investigation in larger Phase 3 studies. Future research directions should focus on:

- Confirmatory Phase 3 Trials: To definitively establish superiority over topotecan.

- Combination Therapies: Exploring synergies with platinum agents (e.g., cisplatin), other cytotoxic drugs, or immunotherapy [1] [9].

- Novel Formulations: Improving therapeutic indexes and exploring new delivery mechanisms.

- Biomarker Discovery: Identifying predictive biomarkers for patient selection to maximize clinical benefit.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Interaction of Camptothecin Anticancer Drugs with ... [pmc.ncbi.nlm.nih.gov]

- 5. A randomised phase 2b study comparing the efficacy and safety of this compound vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer | British Journal of Cancer [nature.com]

- 6. for relapsing this compound - small patients initially... cell lung cancer [pubmed.ncbi.nlm.nih.gov]

- 7. This compound for relapsing small-cell lung cancer patients initially treated with an irinotecan-containing chemotherapy: A phase II trial - ScienceDirect [sciencedirect.com]

- 8. Lesser Toxicities of this compound in Patients with Small Cell Lung Cancer: A Retrospective Single-Center Study of Camptothecin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,2′-Methylenebis (6-tert-butyl 4-methylphenol) enhances ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Belotecan in Rotational Intraperitoneal Pressurized Aerosol Chemotherapy (RIPAC)

Introduction and Scientific Rationale

Rotational Intraperitoneal Pressurized Aerosol Chemotherapy (RIPAC) represents a significant technological advancement in the treatment of peritoneal metastases (PM), particularly from ovarian cancer. As a refinement of Pressurized Intraperitoneal Aerosol Chemotherapy (PIPAC), RIPAC utilizes a rotating nozzle system to enhance drug distribution and tissue penetration throughout the peritoneal cavity [1]. This approach addresses a critical clinical challenge: the limited efficacy of systemic chemotherapy against peritoneal metastases due to the peritoneal-plasma barrier that restricts drug delivery to tumor sites [2] [1].

The investigation of belotecan, a semi-synthetic camptothecin analogue, for RIPAC application is strategically motivated by its mechanism of action and clinical profile. As a topoisomerase I inhibitor, this compound disrupts DNA replication and induces apoptosis in cancer cells, demonstrating particular promise in recurrent ovarian cancer settings [2]. Preclinical evidence suggests that this compound may offer survival advantages over similar agents like topotecan in certain ovarian cancer subtypes, positioning it as a compelling candidate for localized aerosol delivery [2].

The fundamental rationale for administering this compound via RIPAC lies in achieving high local tissue concentrations while minimizing systemic exposure and associated toxicities. Recent pharmacokinetic studies in porcine models confirm that RIPAC with this compound achieves substantially higher peritoneal tissue drug levels compared to plasma concentrations, creating a favorable therapeutic index for targeting peritoneal metastases [2].

RIPAC Technology and Device Configuration

System Components

The RIPAC delivery system consists of several integrated components that work in concert to generate and distribute therapeutic aerosols:

- Nebulizer: The

DreamPennozzle (Dreampac Corp., Wonju, Korea) generates aerosol droplets approximately 30 μm in diameter, optimized for tissue penetration and distribution [2]. - Conical Pendulum Motion Device: A remote-controlled unit that enables rotational movement of the nozzle during aerosol deployment. This mechanism includes a DC motor, 3D-printed rotational stick, end-stop sensors, and an Arduino Uno controller [1] [3].

- High-Pressure Injector: The

Illumena Néosystem (Guerbet Korea) creates injection pressures of 130-140 psi with a flow rate of 0.6 mL/sec [2]. - Laparoscopic System: Maintains a stable capnoperitoneum of 12 mmHg using CO₂ insufflation for 30 minutes post-aerosol deployment [2] [1].

RIPAC Workflow and Mechanism

The following diagram illustrates the core operational workflow of the RIPAC system:

The rotational mechanism of RIPAC represents a critical advancement over conventional PIPAC systems. By continuously altering the spray direction during aerosol deployment, the system achieves significantly wider distribution and more homogeneous tissue coverage throughout the peritoneal cavity [1]. Studies comparing RIPAC with standard PIPAC demonstrate that the rotational approach generates higher tissue concentrations in multiple peritoneal regions, including the central, right upper, epigastrium, left upper, left lower, right lower, and right flank areas [1].

This compound RIPAC Protocol

Preclinical Dosing Strategy

Based on recent pharmacokinetic studies, two dosing regimens for this compound RIPAC have been established for further investigation:

Table 1: this compound RIPAC Dosing Regimens

| Cohort | Dosage | Conversion from IV | Recommended Application |

|---|---|---|---|

| Cohort 1 | 0.5 mg/m² | ~10% of hypothetical IV dose | Initial clinical investigation |

| Cohort 2 | 1.5 mg/m² | ~30% of hypothetical IV dose | Phase I trial starting dose [2] |

The dosing rationale derives from conversion of established intravenous this compound regimens, with the 1.5 mg/m² dose identified as potentially optimal for initial human trials based on its favorable pharmacokinetic profile and minimal toxicity in preclinical models [2].

Preparation and Administration

Drug Formulation:

- This compound is diluted according to manufacturer specifications to achieve the target dosage in a standard volume [2].

- The solution is loaded into the high-pressure injection system under aseptic conditions.

Surgical Preparation:

- General anesthesia is induced and maintained throughout the procedure.

- Capnoperitoneum is established via Veress needle with CO₂ insufflation to 12 mmHg [2] [3].

- Two 12-mm bladeless trocars are inserted along the abdominal midline for nebulizer and laparoscopic camera access [2].

- The animal or patient is covered with a protective vinyl sheet (

Dreamcover) to prevent aerosol leakage [2].

Aerosol Deployment:

- The rotating nozzle is inserted through the trocar and positioned approximately 5-7 cm above the intestinal surface.

- This compound is sprayed as aerosolized droplets with a velocity of 5 km/h at a flow rate of 30 mL/min under 130-140 psi pressure [2] [1].

- The conical pendulum device rotates the nozzle continuously throughout deployment to ensure homogeneous distribution.

Post-Procedure Management

- The capnoperitoneum is maintained for 30 minutes following aerosol deployment to enhance tissue penetration and drug uptake [2].

- CO₂ and residual aerosols are evacuated using a negative suction system (

Plumesafe Turbo) [2]. - Trocar sites are closed according to standard surgical protocols.

Experimental Methodology for RIPAC Evaluation

Pharmacokinetic Assessment

Comprehensive pharmacokinetic analysis is essential for characterizing this compound distribution and clearance following RIPAC administration:

Sampling Protocol:

- Blood Collection: Plasma samples are obtained at 16 timepoints: pre-RIPAC (0h), then at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 4, 8, 24, 48, 72, 96, and 120 hours post-procedure [2].

- Sample Processing: Plasma is separated via centrifugation and stored at -80°C until analysis.

- Analytical Method: this compound concentrations are quantified using high-performance liquid chromatography followed by tandem mass spectrometry (LC-MS/MS) [2].

Pharmacokinetic Parameters: Analysis of time-dependent plasma concentrations using non-compartmental methods to determine:

- Peak plasma concentration (Cₘₐₓ)

- Time to Cₘₐₓ (Tₘₐₓ)

- Elimination half-life (T₁/₂)

- Area under the concentration-time curve (AUC) [2]

Tissue Concentration and Distribution Analysis

Evaluation of this compound penetration throughout the peritoneal cavity follows a standardized sampling approach:

Modified Peritoneal Cancer Index (PCI): Tissue samples (2×2 cm) are collected from twelve distinct peritoneal regions 30 minutes post-RIPAC [2]:

- Parietal Peritoneum: Central, right upper, epigastrium, left upper, left flank, left lower, pelvis, right lower, right flank

- Visceral Peritoneum: Ileal, jejunal, and gastric regions

Tissue Processing and Analysis:

- Tissue homogenization in appropriate buffer solutions

- Drug extraction using organic solvents

- This compound quantification via LC-MS/MS

- Calculation of tissue-to-plasma concentration ratios [2]

Toxicity Assessment

Comprehensive safety evaluation includes:

Hepatic and Renal Function:

- Serum collection at 7 timepoints: pre-RIPAC (0h), then at 0.5, 24, 48, 72, 96, and 120 hours post-procedure [2]

- Analysis of standard biomarkers:

- Hepatic: AST, ALT, GGT, bilirubin, ALP

- Renal: Creatinine

- Inflammatory: C-reactive protein (CRP) [2]

Clinical Monitoring:

- Daily assessment of general condition, behavior, and feeding

- Monitoring for procedure-related complications

- Histopathological examination of tissue samples when applicable

Key Experimental Data and Findings

Pharmacokinetic Profile

Recent preclinical studies in a porcine model have generated comprehensive pharmacokinetic data for this compound administered via RIPAC:

Table 2: Pharmacokinetic Parameters of this compound After RIPAC Administration

| Parameter | Cohort 1 (0.5 mg/m²) | Cohort 2 (1.5 mg/m²) |

|---|---|---|

| Cₘₐₓ (ng/mL) | 905 | 3,700 |

| Tₘₐₓ (hours) | 1.42 | 1.50 |

| T₁/₂ (hours) | 3.64 | 5.60 |

| AUC (pg·hr/mL) | 2,260 | 17,900 |

Data extracted from Lee et al. 2024 [2]

The pharmacokinetic data demonstrate dose-dependent increases in both peak concentration (Cₘₐₓ) and overall exposure (AUC), with slightly prolonged elimination at higher doses. The delayed Tₘₐₓ values suggest sustained peritoneal retention with gradual systemic absorption, a characteristic favorable for localized therapy [2].

Tissue Distribution Patterns

Tissue concentration analysis reveals important patterns of this compound distribution following RIPAC administration:

Table 3: this compound Tissue Concentrations After RIPAC (ng/mL)

| Peritoneal Region | Cohort 1 (0.5 mg/m²) | Cohort 2 (1.5 mg/m²) | Tissue-to-Plasma Ratio |

|---|---|---|---|

| Parietal Peritoneum | 1.5-15.3 × higher than Cohort 2* | Lower absolute values | Similar between cohorts |

| Visceral Peritoneum | 1.5-15.3 × higher than Cohort 2* | Lower absolute values | Similar between cohorts |

*Despite the dose difference, Cohort 1 showed higher mean tissue concentrations, though the tissue-to-plasma ratio remained consistent between cohorts [2]

Critically, the data demonstrate significantly higher tissue concentrations in parietal versus visceral peritoneum across both dosing cohorts, highlighting the importance of sampling multiple regions for comprehensive distribution assessment [2]. The similar tissue-to-plasma ratios between cohorts suggest consistent local drug uptake mechanisms regardless of dose.

Safety and Tolerability

Comprehensive toxicity assessment revealed no significant alterations in hepatic or renal function parameters at either dosage level [2]. Serum biomarkers (AST, ALT, GGT, bilirubin, ALP, creatinine, CRP) remained within normal ranges throughout the 120-hour observation period following this compound RIPAC administration, supporting the favorable safety profile of this approach [2].

Practical Implementation Guidelines

Technical Considerations

- Dose Selection: For initial human trials, the 1.5 mg/m² dose is recommended based on its optimized pharmacokinetic profile and minimal toxicity in preclinical studies [2].

- Procedure Timing: RIPAC sessions are typically scheduled at 4-6 week intervals to allow for adequate recovery and treatment response assessment, consistent with established PIPAC protocols [4].

- Combination Therapy: Consideration should be given to potential combination regimens with other intraperitoneal agents, though drug compatibility and overlapping toxicities require careful evaluation.

Monitoring Recommendations

- Procedure Efficacy: Assess tissue drug concentrations and distribution patterns in initial cases to confirm adequate delivery.

- Treatment Response: Utilize standardized radiological and histopathological criteria for objective response assessment.

- Long-term Safety: Monitor hematological parameters, hepatic/renal function, and procedure-related complications throughout the treatment course.

Conclusion and Future Directions

The development of this compound RIPAC represents a promising advancement in the management of peritoneal metastases, particularly for ovarian cancer patients with limited treatment options. The compiled data demonstrate that RIPAC with this compound at doses of 0.5-1.5 mg/m² achieves favorable tissue drug concentrations with minimal systemic exposure and negligible hepatic or renal toxicity in preclinical models [2].

The rotational delivery technology significantly enhances drug distribution compared to conventional PIPAC systems, addressing a key limitation of prior intraperitoneal approaches [1]. The recommended starting dose of 1.5 mg/m² for phase I clinical trials balances therapeutic potential with safety considerations, providing a foundation for translational development.

Future research should focus on optimizing combination regimens, identifying predictive biomarkers for patient selection, and exploring potential applications in other malignancies with peritoneal involvement. The structured protocols and comprehensive data presented herein provide a robust framework for advancing this compound RIPAC toward clinical implementation.

References

- 1. Development of rotational intraperitoneal pressurized aerosol ... [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, toxicities, and tissue concentrations of ... [pmc.ncbi.nlm.nih.gov]

- 3. Rotational intraperitoneal pressurized aerosol chemotherapy ... [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of Preventive Pressurized Intraperitoneal Aerosol ... [researchprotocols.org]

Belotecan Application Notes and Protocols: Dosing Intensity and Treatment Cycle Optimization

Introduction and Clinical Pharmacology

Belotecan (CKD-602) is a novel camptothecin analogue that functions as a topoisomerase I inhibitor, binding to the topoisomerase I-DNA complex and preventing religation of single-strand DNA breaks, leading to apoptosis and cell cycle arrest. This synthetic camptothecin derivative was developed to improve upon the therapeutic limitations of earlier compounds in this class, exhibiting potent antitumor activity in various preclinical models. This compound is chemically described as (4S)-11-[(1,1-dimethylethyl)amino]-9,10-dihydro-4-hydroxy-10-[(2-hydroxy-1-methylethyl)amino]-5H,13H-benzo[a]decapentaeno-13-one, with a molecular formula of C~25~H~27~N~3~O~4~ and a molecular weight of 433.50 g/mol [1]. The drug is commercially available as Camtobell (Chong Kun Dang Pharmaceutical Corp., Seoul, South Korea) and is supplied as a sterile lyophilized powder requiring reconstitution for intravenous administration.